![molecular formula C11H10N2O4 B8371369 N-(6-Nitro-1-oxo-indan-5-yl)-acetamide](/img/structure/B8371369.png)
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide
Overview
Description
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit a range of biological activities:
- Anticancer Activity : Research indicates that compounds similar to this compound display significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, a related compound showed an IC50 value of 10.56 μM against HepG2 cells, suggesting strong anti-proliferative properties .
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial effects, inhibiting growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.
Chemical Biology
The compound serves as a probe in biochemical studies due to its reactive functional groups. It can interact with enzymes and receptors, providing insights into biological pathways. For example, molecular docking studies have shown that modifications to the nitro group can enhance binding affinities to specific enzyme targets .
Materials Science
This compound is also explored as a building block for advanced materials, including organic semiconductors and polymers. Its unique structure allows for the synthesis of materials with tailored electronic properties.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference Year |
---|---|---|---|
Derivative A | MCF7 (Breast Cancer) | 15 | 2023 |
Derivative B | HepG2 (Liver Cancer) | 10.56 ± 1.14 | 2016 |
These findings indicate promising avenues for further drug development targeting cancer.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity of related compounds:
Compound | Target Organism | MIC (µg/mL) | Reference Year |
---|---|---|---|
Compound C | Staphylococcus aureus | 32 | 2024 |
Compound D | Escherichia coli | 64 | 2024 |
This data highlights the potential of these compounds as therapeutic agents against bacterial infections.
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
FUQGXFRTLBWXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.